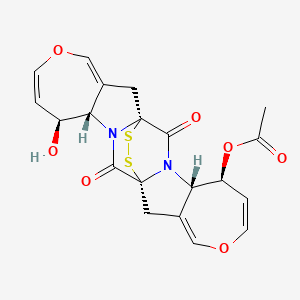

Aranotin

描述

Classification within Natural Product Chemistry

Aranotin is classified within natural product chemistry based on its origin and structural characteristics.

This compound is identified as a mycotoxin, a secondary metabolite produced by fungi that can exhibit adverse effects on other organisms. wikipedia.orgnih.gov Mycotoxins are known for their diverse biological impacts, ranging from toxicity to various therapeutic potentials. wikipedia.org

A key defining feature of this compound is its membership in the epidithiodiketopiperazine (ETP) class of natural products. wikipedia.orgnih.gov ETPs are characterized by a central epithiodiketopiperazine unit, a unique bridged disulfide or polysulfide dioxopiperazine six-membered ring. wikipedia.org This distinctive structural motif is hypothesized to mediate the molecular toxicity and diverse biological effects observed in ETPs. This compound is also described as an organic heterohexacyclic compound, an organic disulfide, and an organosulfur heterocyclic compound.

Identification as a Mycotoxin

Historical Context of this compound Discovery and Isolation

The discovery and isolation of this compound trace back to fungal sources, with early investigations highlighting its significant biological properties.

This compound has been isolated from several fungal species. Notably, this compound itself was isolated from the fungus Aspergillus terreus. wikipedia.org It has also been reported from Arachniotus aureus. A related metabolite, Acetylthis compound (B1664336), was additionally isolated from Arachniotus aureus wikipedia.orgnih.gov and later identified in Aspergillus terreus. wikipedia.org

Early reports on this compound revealed its potent biological activities. It demonstrated strong antiviral activity both in vitro and in vivo, particularly against polio- (types 1, 2, and 3), coxsackie- (A21), rhino-, and parainfluenza viruses (types 1 and 3). wikipedia.org This antiviral property is of particular interest due to its ability to inhibit virus-induced RNA polymerase without affecting the deoxyribonucleic acid-based RNA polymerase of mammals. wikipedia.org Beyond its antiviral effects, this compound also possesses antibiotic properties. Acetylthis compound, a derivative of this compound, has been shown to induce apoptosis in cancer cell lines and exhibit antifungal activity. nih.gov

Here is a summary of early reported biological activities:

| Compound | Biological Activity | Mechanism (if reported) | Fungal Source |

| This compound | Antiviral | Inhibition of viral RNA polymerase wikipedia.org | Aspergillus terreus, Arachniotus aureus wikipedia.org |

| This compound | Antibiotic | Not specified | Arachniotus aureus |

| Acetylthis compound | Antiviral | Inhibition of viral RNA polymerase nih.gov | Arachniotus aureus, Aspergillus terreus wikipedia.orgnih.gov |

| Acetylthis compound | Antiproliferative | Induction of apoptosis in cancer cell lines nih.gov | Arachniotus aureus, Aspergillus terreus nih.gov |

| Acetylthis compound | Antifungal | Not specified | Arachniotus aureus, Aspergillus terreus nih.gov |

Fungal Sources: *Aspergillus terreus* and *Arachniotus aureus*

Significance of this compound in Contemporary Natural Product Research

This compound holds significant importance in contemporary natural product research due to its complex chemical structure and diverse biological activities. As a member of the ETP class, it represents a group of structurally intricate fungal metabolites known for their promising biological properties, including antiviral, antiproliferative, and antibacterial activities. The challenging nature of synthesizing this compound and related compounds has also driven innovation in synthetic chemistry. nih.gov Research into this compound contributes to the ongoing efforts in drug discovery, offering potential lead structures for new therapeutics.

Structure

3D Structure

属性

CAS 编号 |

19885-51-9 |

|---|---|

分子式 |

C20H18N2O7S2 |

分子量 |

462.5 g/mol |

IUPAC 名称 |

[(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1 |

InChI 键 |

HXWOWBFXYUFFKS-PSJNWGMYSA-N |

手性 SMILES |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O |

规范 SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183; |

产品来源 |

United States |

Biological Activities and Bioactivity Profiling of Aranotin

Antiviral Efficacy of Aranotin

This compound demonstrates broad-spectrum antiviral efficacy, making it a valuable compound for potential therapeutic applications against a wide array of viral infections. tandfonline.comgoogle.com Its inhibitory actions have been observed across different viral families, highlighting its versatility as an antiviral agent.

This compound has been identified as an effective inhibitor against several medically important viruses. Its activity extends to members of the Picornaviridae family, such as polioviruses, coxsackievirus A21, and rhinoviruses, as well as viruses from the Paramyxoviridae family, including parainfluenza virus type 3, and influenza virus. kit.edutandfonline.com

This compound exhibits strong antiviral activity against all three serotypes of poliovirus (type 1, 2, and 3). kit.edu These inhibitory effects have been substantiated through both in vitro and in vivo studies. kit.edu Poliovirus, the etiological agent of poliomyelitis, is a single-stranded RNA virus belonging to the Enterovirus genus and comprises three distinct serotypes: PV-1, PV-2, and PV-3. cdc.govwikipedia.org

This compound functions as an inhibitor of coxsackievirus A21 (CVA21). tandfonline.com CVA21 is an enterovirus that shares a close genetic relationship with polioviruses. nih.gov In an in vivo mouse model, this compound demonstrated significant efficacy against CVA21, with an effective dose 50 (ED50) of 0.125 mg/kg when administered intraperitoneally. nih.gov

Table 1: Efficacy of this compound against Coxsackievirus A21

| Virus | Model System | Efficacy Measure | Value | Citation |

| Coxsackievirus A21 | Mice (in vivo) | ED50 | 0.125 mg/kg i.p. | nih.gov |

Rhinoviruses, which are primary causative agents of the common cold, are also susceptible to the antiviral actions of this compound. tandfonline.comwindows.net The presence of the dithiodiketopiperazine moiety, a structural feature also found in this compound, has been associated with antiviral activity against rhinoviruses in related compounds. ucl.ac.uk

This compound has demonstrated inhibitory activity against parainfluenza viruses, specifically against type 3. kit.edutandfonline.com Human parainfluenza viruses (HPIVs) are enveloped, single-stranded RNA viruses classified within the Paramyxoviridae family, and types 1 and 3 are frequently implicated in human respiratory infections. www.gov.uknih.gov

Table 2: Summary of Broad-Spectrum Antiviral Activities of this compound

| Virus Category | Specific Viruses/Types | Observed Activity | Citation |

| Polioviruses | Type 1, 2, and 3 | Inhibitory | kit.edutandfonline.com |

| Coxsackievirus | A21 | Inhibitory | tandfonline.comnih.gov |

| Rhinoviruses | (General) | Inhibitory | tandfonline.comucl.ac.uk |

| Parainfluenza Viruses | Type 3 | Inhibitory | kit.edutandfonline.com |

| Influenza Virus | (General) | Inhibitory | tandfonline.com |

A crucial aspect of this compound's antiviral action involves its interference with the fundamental processes of viral replication. Specifically, this compound is known for its ability to inhibit virus-induced RNA polymerase. kit.eduresearchgate.net This mechanism is particularly noteworthy as it selectively targets molecular processes essential for viral propagation without adversely affecting the deoxyribonucleic acid-based RNA polymerase of host mammalian cells. kit.edu Furthermore, recent computational studies have explored this compound's potential to inhibit key viral proteins, such as NSP15 in SARS-CoV-2, suggesting a role in impeding viral replication by targeting such critical components. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Inhibition of Viral Replication Mechanisms

Inhibition of Virus-Induced RNA Polymerase

This compound demonstrates strong antiviral activity both in vitro and in vivo. kit.edu It has shown efficacy against a spectrum of viruses, including polio- (types 1, 2, and 3), coxsackie- (A21), rhino-, and parainfluenza viruses (types 1 and 3). kit.edu A key aspect of this compound's antiviral mechanism is its ability to inhibit virus-induced RNA polymerase, notably without inhibiting the deoxyribonucleic acid-based RNA polymerase of mammals. kit.edu This selective inhibition highlights its potential as a targeted antiviral agent. The RNA-dependent RNA polymerase (RdRP) is an essential enzyme for the replication and expression of RNA viral genomes, making its inhibition a lucrative target for designing specific antiviral drugs with minimal host toxicity. mdpi.com

Table 1: Antiviral Activity of this compound

| Viral Target | Observed Activity | Reference |

| Poliovirus (types 1, 2, 3) | Strong antiviral activity, inhibition of RNA synthesis | kit.edunih.gov |

| Coxsackievirus (A21) | Strong antiviral activity, inhibition of RNA synthesis | kit.edunih.gov |

| Rhinovirus | Strong antiviral activity, inhibition of RNA synthesis | kit.edunih.gov |

| Parainfluenza virus (types 1, 3) | Strong antiviral activity, inhibition of RNA synthesis | kit.edunih.gov |

SARS-CoV-2 Replication Inhibition

This compound has garnered attention for its potential role in inhibiting the replication of SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.com

Research indicates that this compound strongly binds to the Nsp15 viral protein of SARS-CoV-2. medchemexpress.comnih.gov Nsp15 is identified as a nidoviral RNA uridylate-specific endoribonuclease (NendoU), which plays a crucial role in the coronavirus life cycle, including viral replication, transcription, and virulence. researchgate.net The assumption is that the inhibition of Nsp15 can lead to a slowdown in viral replication. nih.gov Molecular docking studies have successfully demonstrated the binding potential of various phytochemicals, including this compound, to the Nsp15 viral protein, suggesting that these compounds could play a key role in inhibiting SARS-CoV-2 replication. nih.gov

Given its strong binding to the Nsp15 viral protein and its capacity to inhibit SARS-CoV-2 replication, this compound is considered a promising candidate for COVID-19 research. medchemexpress.com Phytochemicals, such as this compound, have been identified as potential therapeutic agents that could contribute to combating SARS-CoV-2 infections. nih.govwjgnet.comresearchgate.netresearchgate.netfrontiersin.org

Interaction with Nsp15 Viral Protein

Antiproliferative and Cytotoxic Effects of this compound

Beyond its antiviral properties, this compound also exhibits antiproliferative and cytotoxic effects, particularly against human cancer cell lines. nih.gov

Aranotins are known to be active against various cancer cell lines. nih.gov As a member of the epipolythiodioxopiperazines (ETPs), this compound belongs to a class of fungal secondary metabolites that are associated with numerous biological and pharmacological activities, including notable antitumor properties. nih.gov

The biological activities of epipolythiodioxopiperazines (ETPs), including this compound, are largely attributed to their sulfide (B99878) moiety, which is considered a key feature responsible for their bioactivities. nih.gov Studies suggest that ETPs exert their toxicity not by targeting a single protein or a specific pathway, but rather through various non-specific interactions of their disulfide moiety with functionally relevant intracellular biomolecules. nih.gov This broad interaction profile contributes to the diverse biological effects observed for these compounds, ranging from antibacterial and antifungal to antiviral and antitumor activities. nih.gov

Mechanisms of Cytotoxicity

Induction of Apoptosis

This compound and its derivatives have demonstrated significant activity in inducing apoptosis in various cancer cell lines. Acetylthis compound (B1664336), a related ETP metabolite, has been shown to exhibit antiproliferative activity through the induction of apoptosis in cancer cell lines. nih.gov More specifically, diketopiperazine disulfides, including aranotins, isolated from Aspergillus sp. KMD 901 (a marine sediment-derived fungus), displayed excellent apoptosis-inducing effects against the human colorectal cancer cell line HCT116. invivochem.cn

A notable derivative, deoxyapothis compound, has exhibited potent cytotoxic activity across a range of human cancer cell lines. This compound demonstrated a direct cytotoxic and apoptosis-inducing impact on HCT-116 cells. nih.gov

| Compound/Class | Cancer Cell Lines Affected | Observed Activity |

| This compound (ETP class) | HCT116 (human colorectal cancer) | Excellent apoptosis-inducing effects invivochem.cn |

| Deoxyapothis compound | HCT-116, AGS, A549, MCF-7, HepG2 | Potent cytotoxic and apoptosis-inducing activity nih.gov |

| Acetylthis compound | Various cancer cell lines (general mention) | Antiproliferative activity via apoptosis induction nih.gov |

Potential as an Anticancer Lead Structure

The cytotoxic properties of aranotins against cancer cell lines highlight their potential as lead structures in anticancer drug discovery. thegoodscentscompany.com The broader class of ETP alkaloids, to which this compound belongs, is recognized for its excellent anticancer activities. These activities are often mediated through the regulation of multiple cancer-related proteins and signaling pathways, including HIF-1, NF-κB, NOTCH, Wnt, and PI3K/AKT/mTOR. nih.gov Furthermore, ETPs can induce cell-cycle arrest, apoptosis, and autophagy, all critical mechanisms in combating cancer. nih.gov Structural modifications of natural ETP alkaloids have led to derivatives with even more potent anticancer activities, underscoring the therapeutic promise of this chemical scaffold. nih.gov

Antibacterial Activity

This compound is known to possess antibiotic properties. googleapis.comnih.gov This antibacterial activity is a characteristic shared with other members of the ETP class of fungal secondary metabolites. thegoodscentscompany.comuni.luinvivochem.cnmycocentral.eu The disulfide bridge, a defining feature of ETPs, is often implicated in their biological activity, including their antimicrobial effects.

Immunomodulatory Aspects within the ETP Class

As a member of the ETP class, this compound is associated with the diverse biological and pharmacological activities exhibited by these compounds, which include immunomodulatory effects. thegoodscentscompany.com The unique di-annular disulfide bridge present in ETP mycotoxins is recognized for its role in their toxicology and broad biological interactions. The toxicity of ETPs, including their immunomodulatory actions, is often attributed to this disulfide bridge, which can inactivate proteins through reactions with thiol groups and by generating reactive oxygen species via redox cycling. uni.lu The ETP core, due to its varied biological activities, has been a significant focus in synthetic chemistry and structural elucidation efforts.

Advanced Synthetic Methodologies for Aranotin and Analogues

Strategic Considerations in the Total Synthesis of Aranotin

The design of a synthetic route for this compound necessitates careful consideration of its two most challenging structural features: the epithiodiketopiperazine core and the dihydrooxepine unit. Achieving regioselectivity, stereoselectivity, and functional group compatibility throughout the synthetic sequence are paramount, as many biomimetic reactions can suffer from low yields or side reactions. engineering.org.cnconsensus.app

Challenges Posed by the Epithiodiketopiperazine Core

The epithiodiketopiperazine (ETP) core is a defining and highly complex feature of a significant family of fungal metabolites. acs.orgnih.gov This core is densely functionalized, featuring numerous stereogenic centers, including vicinal quaternary carbons, which are particularly difficult to construct with precise stereocontrol due to high steric repulsion. consensus.appacs.orgnih.gov A critical challenge lies in the inherent sensitivity of the ETP motif to acid, base, and redox conditions, which complicates its formation and subsequent manipulations during synthesis. acs.orgacs.org Furthermore, the installation of the epidisulfide bridge requires stereoretentive diketopiperazine sulfenylation, a step that demands highly controlled reaction conditions. caltech.edunih.gov The asymmetric construction of dithiodiketopiperazines on otherwise achiral scaffolds remains a pivotal synthetic hurdle. researchgate.net

Challenges Posed by the Dihydrooxepine Unit

The dihydrooxepine moiety, a seven-membered oxygen-containing heterocycle, is a structurally unique and chemically labile component of this compound. caltech.eduacs.orguni-muenchen.de Its synthesis is particularly challenging due to the limited number of general methods available for its formation. caltech.edunih.govnih.gov Existing synthetic approaches are often constrained to specific substitution patterns that may not be suitable for the complex context of natural product synthesis. caltech.edunih.gov The dihydrooxepine unit in this compound is known to be sensitive to acidic conditions, which restricts the range of tactics suitable for its formation and subsequent transformations. acs.org Moreover, the post-functionalization of pre-formed dihydrooxepines is difficult because of the sensitive nature of this structural motif. nih.gov

Development of Key Structural Motif Syntheses

Despite the inherent difficulties, significant progress has been made in developing methodologies for the construction of the dihydrooxepine ring system, a crucial component in the total synthesis of this compound and its analogues.

Dihydrooxepine Ring System Construction

The development of efficient methods for dihydrooxepine formation has been a central focus in the synthesis of ETP natural products. Various strategies have been explored, including acid-catalyzed cyclization, rhodium-catalyzed cycloisomerization, ring-closing metathesis, [4+2] cycloaddition/epoxidation/retro [4+2] cycloaddition, Cope rearrangement, fragmentation, and Criegee rearrangement. nih.gov One notable approach involves the ring expansion of cyclohexenones through a regioselective Baeyer-Villiger oxidation, followed by further functionalization. nih.govresearchgate.net The first enantioselective total synthesis of a dihydrooxepine-containing ETP, (-)-acetylthis compound, was accomplished in 2011, marking a significant milestone. rsc.org A key feature in some synthetic strategies is the establishment of the absolute stereochemistry of the dihydrooxepine amino acid building block through catalytic asymmetric (1,3)-dipolar cycloaddition reactions. acs.org

Transition-metal catalyzed cycloisomerization reactions have emerged as powerful tools for the construction of cyclic organic molecules, including the dihydrooxepine system. rsc.org In the context of acetylthis compound (B1664336) synthesis, a rhodium-catalyzed cycloisomerization combined with a chloride elimination sequence has been successfully employed to generate the dihydrooxepine moiety. caltech.edunih.govrsc.orgcolab.wswikipedia.org This approach often proceeds via a metal vinylidene-mediated 7-endo cycloisomerization of an alkynal intermediate. nih.gov Specific catalytic systems, such as [Rh(cod)Cl] (rhodium(I) chloride dimer with 1,5-cyclooctadiene) in conjunction with tris-(4-fluorophenyl)-phosphine, have demonstrated efficacy in these transformations. nih.gov The mechanism typically involves the initial formation of a rhodium vinylidene intermediate, followed by nucleophilic attack (e.g., by a pendent alcohol) on the electrophilic vinylidene carbon and subsequent protodemetallation to afford the cycloisomerization product. wikipedia.org Palladium catalysts have also been utilized in various cycloisomerization cascades for the construction of complex cyclic systems. rsc.org

Acid-catalyzed cyclization represents another important strategy for the formation of dihydrooxepine rings. nih.govcolab.ws This methodology can involve the acid-induced cyclization of an alcohol onto the beta-carbon of a vinylogous amide, leading to the formation of the seven-membered oxacyclic subunit. colab.ws Lewis acid-catalyzed cyclization reactions have also been explored for the construction of polyoxygenated oxepanes, for instance, through the cyclization of dicobalt hexacarbonyl acetylenes. rsc.org More recently, iodine-catalyzed methods in the presence of strong organic acids have been developed for the construction of dihydrooxepine scaffolds, offering metal-free catalytic alternatives for these valuable ring systems.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in the unified synthetic approach towards thiodiketopiperazine mycotoxins, including this compound ebi.ac.uknih.gov. This versatile reaction, which facilitates the formation of unsaturated rings ranging from 5 to 30 atoms, is particularly valuable due to its functional group tolerance wikipedia.orgorganic-chemistry.org. In the context of this compound synthesis, RCM has been successfully employed for the annelation of the second ring, leading to the formation of both cis- and trans-annelated azabicyclic cyclohexenones ebi.ac.uknih.gov. Furthermore, enol ether-olefin ring-closing metathesis has been utilized to construct annelated seven-membered cyclic enol ethers, which are crucial components of the this compound scaffold ebi.ac.uknih.gov.

Baeyer-Villiger Oxidation and Enol Phosphate (B84403) Functionalization

The formation of the characteristic dihydrooxepine ring found in compounds like acetylthis compound (PubChem CID: 29844) is a critical step in their total synthesis caltech.edunih.govcolab.wsresearchgate.net. A key strategy involves a regioselective Baeyer-Villiger oxidation, which converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group nih.govcolab.wsnih.govnih.govrsc.org. This oxidation is followed by subsequent functionalization via the corresponding enol phosphate intermediate colab.wsnih.govresearchgate.net. This three-step sequence allows for the synthesis of functionalized dihydrooxepines from readily available cyclohexenones, providing a broad scope for accessing diverse dihydrooxepine structures colab.wsnih.govresearchgate.net. Enol phosphates, which serve as versatile synthetic intermediates, can be directly synthesized from ketones rsc.org.

Epidithio Linkage Formation

The formation of the epidithio linkage (disulfide bridge) is central to the structure and biological activity of this compound, classifying it as an epidithiodiketopiperazine nih.govamanote.com. This unique sulfur bridge presents a significant synthetic challenge.

Preparation of Epidithio-L-prolyl-L-proline Anhydride (B1165640)

Early investigations into the electrophilic introduction of sulfur functions into the 3- and 6-positions of 2,5-dioxopiperazines led to the preparation of amorphous epioligothio-L-prolyl-L-proline anhydride researchgate.net. This intermediate can then be reduced and subsequently dehydrogenated to yield epidithio-L-prolyl-L-proline anhydride (PubChem CID: 129641344), a compound that mirrors the conformation and configuration of naturally occurring antiviral antibiotics researchgate.netresearchgate.net.

One specific route involved the oxidation of L-prolyl-L-proline anhydride (PubChem CID: 129641344) with lead tetraacetate, which afforded 3,6-diacetoxy-L-prolyl-D-proline anhydride. Subsequent solvolysis of this diacetate with diluted aqueous acid furnished cis-3,6-dihydroxy-prolyl-proline anhydride, establishing a new pathway to epidithioprolyl-proline anhydride researchgate.net. Another reported method for epidithiopropyl-proline anhydride synthesis involved the displacement of hydroxides using zinc chloride, followed by attack with hydrogen sulfide (B99878) and subsequent oxidation ucl.ac.uk.

Sulfenylation of Diketopiperazines

An improved and practical sulfenylation method has been developed for the efficient introduction of sulfur atoms into 2,5-diketopiperazines, leading to epidithio-, epitetrathio-, and bis-(methylthio)diketopiperazines nih.govamanote.comnih.gov. This method typically employs sodium hexamethyldisilazide (NaHMDS, PubChem CID: 16684712) or similar bases in conjunction with elemental sulfur (S8, PubChem CID: 24778) or bis[bis(trimethylsilyl)amino]trisulfide in tetrahydrofuran (B95107) (THF) nih.govamanote.comnih.gov. The process is characterized by its mild reaction conditions and involves sequential inter- and intramolecular carbo–sulfur bond formations, ultimately installing sulfur atoms at the 3 and 6 positions of the diketopiperazine scaffold nih.gov. While highly efficient, the enolate intermediacy in these reactions can lead to racemic products nih.gov. The factors controlling the stereochemistry during alkylation or sulfenylation of piperazinedione-derived enolates have been a subject of detailed discussion in the literature researchgate.net.

Enantioselective and Stereoselective Synthetic Routes

The synthesis of this compound and its analogues often necessitates precise control over stereochemistry, given their complex chiral structures. A unified synthetic strategy has been reported for the stereoselective synthesis of building blocks for thiodiketopiperazine mycotoxins, including this compound ebi.ac.uknih.gov. The enantioselective total synthesis of (-)-acetylthis compound has been a significant achievement in this field caltech.eduacs.orgthieme-connect.comthieme-connect.com.

Catalytic Asymmetric Cycloaddition Reactions for Stereocenter Control

Catalytic asymmetric cycloaddition reactions play a pivotal role in establishing the absolute and relative stereochemistry of key intermediates in the synthesis of this compound and its analogues caltech.eduacs.org. Specifically, an enantioselective azomethine ylide (1,3)-dipolar cycloaddition reaction has been identified as a crucial step for setting the absolute and relative stereochemistry during the total synthesis of (-)-acetylthis compound caltech.educolab.ws. Furthermore, a highly diastereoselective [2+2] cycloaddition reaction between a ketene (B1206846) and an enecarbamate, derived from L-pyroglutamic acid (PubChem CID: 8605), has been successfully utilized to construct a common and essential precursor for the synthesis of this compound and other related natural products ebi.ac.uknih.gov.

Chiral Pool Approaches Utilizing Amino Acid Templates

Chiral pool α-amino acids serve as potent tools in the total synthesis of structurally diverse natural products, enabling the establishment of pivotal stereocenters in optically active compounds dntb.gov.uamdpi.com. Readily available in enantiomerically pure forms, these amino acids can function as chiral sources, devices, or inducers in asymmetric synthesis dntb.gov.uamdpi.com.

A notable application of this approach is seen in the total synthesis of dimeric alkaloid (-)-acetylthis compound by Tokuyama et al. in 2012, where tyrosine, a chiral pool reagent, was transformed into enantiomerically pure intermediates researchgate.net. Furthermore, the first enantioselective total synthesis of (-)-acetylapothis compound was achieved through an eight-step process involving a key cyclohexadienol-containing amino ester building block acs.org. The absolute stereochemistry of the amino ester building blocks in this synthesis was precisely controlled via catalytic asymmetric (1,3)-dipolar cycloaddition reactions acs.org. For thiodiketopiperazines such as acetylthis compound and gliotoxin (B1671588), which lack C5 oxygenation, synthetic routes can originate from diketopiperazine or amino acid precursors, followed by keto-group manipulations, oxidation of the carbon framework, and sulfenylation researchgate.net.

Unified Synthetic Strategies for Epipolythiodiketopiperazine Family Members

Epipolythiodiketopiperazine (ETP) alkaloids are a class of fungal secondary metabolites defined by diketopiperazine rings featuring sensitive (poly)sulfide bridges acs.org. The structural complexity and shared core features among ETP compounds have led to the development of unified synthetic strategies.

A significant unified synthetic strategy targets various mycotoxins within the thiodiketopiperazine family, including this compound, gliotoxin, exserohilone, the epicoccins, the epicorazines, and rostratin A acs.orgdntb.gov.uasemanticscholar.org. Bräse's research group, for instance, reported a unified synthetic strategy specifically designed to construct the diketopiperazine cores common to these natural products researchgate.netdntb.gov.ua. The disulfide bridge, a defining characteristic of ETPs, is critical for their potent biological activities ucl.ac.uk. Synthetic endeavors in this area have successfully aimed at creating the ETP core, extending to the synthesis of disubstituted, trisubstituted, and tetrasubstituted ETPs, as well as more complex dimeric ETP congeners ucl.ac.uk.

Semi-Synthesis and Chemical Modification for Analogue Generation

Semi-synthesis and chemical modification are crucial strategies for generating analogues of natural products like this compound. This approach involves chemically modifying a natural product to create new compounds with enhanced properties, such as improved efficacy, stability, bioavailability, solubility, and pharmacokinetics, while potentially reducing toxicity researchgate.net. It serves as a vital starting point for developing novel analogue libraries that possess distinct characteristics from the parent compounds, thereby yielding new lead structures for drug discovery researchgate.net.

Early work in this field includes a short synthesis of aromatic analogues of the aranotins reported by Coffen et al. in 1977, demonstrating the feasibility of chemical modification for analogue generation google.comgoogleapis.com. More recently, synthetic analogues of this compound have been successfully developed. One such approach initiated with glycine (B1666218) anhydride and o-iodobenzoic acid, proceeding via a copper-catalyzed reaction. This was followed by a cyclization step to form the substituted indole (B1671886) moiety, and subsequently, the crucial disulfide bridge was incorporated ucl.ac.uk.

Molecular Mechanisms of Action of Aranotin

Cellular Pathway Modulation

Induction of Apoptosis in Cancer Cells

Research indicates that acetylaranotin (B1664336), a derivative of this compound, exhibits antiproliferative activity through the induction of apoptosis in various cancer cell lines promega.com. Apoptosis, or programmed cell death, is a highly regulated process crucial for maintaining tissue homeostasis and eliminating abnormal cells, including cancer cells nih.gov. The induction of apoptosis in cancer cells often involves a cascade of molecular events. Key mechanisms include the activation of a family of cysteine-aspartate proteases known as caspases (e.g., caspase-3, caspase-9), which are central executioners of the apoptotic process nih.gov. Furthermore, apoptosis can be triggered by mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c, and by the generation of reactive oxygen species (ROS) which can induce oxidative stress and endoplasmic reticulum (ER) stress nih.gov. These pathways can lead to DNA damage and ultimately cell demise. While specific detailed molecular pathways of apoptosis induction by this compound itself are areas of ongoing research, its derivative's ability to trigger this process underscores its potential in oncology.

Potential Antagonism of Growth Factor Receptors (e.g., Epidermal Growth Factor Receptor)

This compound and its related thiodiketopiperazine derivatives have demonstrated potent antagonistic activity against Epidermal Growth Factor (EGF) receptors promega.com. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a critical role in cell growth, proliferation, differentiation, and survival. Aberrant activation or overexpression of EGFR is frequently observed in various cancers, making it a significant therapeutic target.

Studies have reported the inhibitory concentrations (IC50) of this compound derivatives in EGF receptor assays, indicating their efficacy in antagonizing receptor activity.

Table 1: EGF Receptor Antagonist Activity of this compound Derivatives

| Compound Name | IC50 (µg/ml) in EGF Receptor Assay |

| SCH 64874 | 1.0 |

| SCH 64875 | 1.0 |

| SCH 64877 | 1.25 |

This antagonistic action suggests that this compound and its derivatives may interfere with EGFR-mediated signaling pathways, potentially inhibiting downstream events that promote cell proliferation and survival in contexts where EGFR signaling is dysregulated.

Modulation of Histamine (B1213489) Release

This compound has been reported to possess inhibitory activity against histamine release promega.com. Histamine is a crucial mediator in allergic reactions and inflammatory responses, primarily released from mast cells and basophils. The modulation of histamine release can have significant implications for conditions involving hypersensitivity and inflammation. While the precise molecular mechanisms by which this compound inhibits histamine release require further elucidation, this activity positions it as a compound with potential immunomodulatory properties.

Interactions with Proteasome Activity (Contextual from Gliotoxin)

This compound belongs to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, a group that also includes the well-studied compound gliotoxin (B1671588) elifesciences.orgnih.govthermofisher.com. Gliotoxin is recognized for its immunosuppressive properties and its ability to interfere with various cellular processes, notably through its interaction with the proteasome thermofisher.com.

Gliotoxin has been shown to be an efficient, noncompetitive inhibitor of the chymotrypsin-like activity of the 20S proteasome in vitro thermofisher.com. The proteasome is a multi-catalytic proteinase complex responsible for degrading ubiquitinated proteins, playing a vital role in cellular protein homeostasis, cell cycle progression, and immune responses thermofisher.com. Inhibition of the proteasome by gliotoxin can lead to the stabilization of proteins such as IκBα, thereby inhibiting the activation of transcription factor NF-κB thermofisher.com. This effect contributes to gliotoxin's immunosuppressive and pro-apoptotic activities thermofisher.com. More recently, gliotoxin and other ETPs have also been reported to inhibit Rpn11, a zinc-dependent deubiquitinating enzyme that is an essential component of the 19S regulatory particle of proteasomes thermofisher.com. The inhibitory capacity of gliotoxin is linked to its characteristic disulfide bridge, and this inhibition can be reversed by reducing agents such as dithiothreitol.

Given the structural similarities between this compound and gliotoxin as members of the ETP family, particularly the shared epipolythiodioxopiperazine core and disulfide bridge nih.govthermofisher.com, it is plausible that this compound might exhibit similar, albeit not directly confirmed, interactions with the proteasome or related protein degradation pathways. This structural commonality provides a contextual basis for exploring potential proteasome-related activities for this compound, drawing parallels from the established mechanisms of gliotoxin.

Structure Activity Relationship Sar Studies and Rational Drug Design for Aranotin

Correlating Structural Features with Antiviral Activity

Aranotin demonstrates significant antiviral activity both in vitro and in vivo. It has shown strong inhibitory effects against various RNA viruses, including polio- (types 1, 2, and 3), coxsackie- (A21), rhino-, and parainfluenza viruses (types 1 and 3). kit.edu A key aspect of this compound's antiviral mechanism is its selective inhibition of virus-induced RNA polymerase, without affecting the deoxyribonucleic acid-based RNA polymerase of mammalian cells. kit.edu More recently, this compound has also been identified as a promising strong inhibitor of SARS-CoV-2 replication. nih.govmedchemexpress.comresearchgate.net

Role of the Dihydrooxepine Moiety

This compound, along with other significant ETPs such as acetylthis compound (B1664336), SCH64874, and emestrin, is characterized by a dihydrooxepine moiety that is fused to a pyrrolidine/epidithiodiketopiperazine system. researchgate.net Despite numerous synthetic endeavors aimed at these compounds, the successful preparation of this characteristic dihydrooxepine ring has been a challenge. researchgate.net Ongoing research efforts are focused on developing innovative synthetic methodologies for dihydrooxepine motifs, which are expected to greatly advance the understanding of their biological properties.

Correlating Structural Features with Anticancer and Cytotoxic Activity

This compound and its related ETPs exhibit notable antiproliferative activity, including the induction of apoptosis in various cancer cell lines. researchgate.netacs.org Studies on ETP alkaloids and their derivatives have revealed potent anticancer properties, with research focusing on their underlying mechanisms of action and the impact of structural modifications. researchgate.netacs.org Specific ETPs, such as lecanicillium E, emethacin B, and versicolor A, have demonstrated significant cytotoxicity against the human lung adenocarcinoma cell line H1975, with IC50 values ranging from 7.2 to 16.9 μM. researchgate.net The 2,5-diketopiperazine (2,5-DKP) scaffold, an integral part of this compound's structure, has been extensively investigated for its anticancer potential, with SAR studies exploring how modifications influence activity. researchgate.net The presence of the polysulfide bridge is also considered critical for the cytotoxic activity observed in ETPs. researchgate.net

Design, Synthesis, and Evaluation of this compound Derivatives and Analogues

The intricate structural complexity and promising bioactivities of acetylthis compound have been a driving force behind extensive total synthetic efforts. researchgate.net To address the challenges of obtaining these compounds solely from natural sources, various synthetic routes for ETP alkaloids have been strategically designed. researchgate.net

Identification of Pharmacophores

In rational drug design, a pharmacophore is defined as the essential molecular features common to a set of ligands that are responsible for their binding to a specific macromolecular target. unina.it These features represent the highest common denominator among active compounds. unina.it While direct pharmacophore identification for this compound is an ongoing area, the principle is applied in related natural product synthesis. For instance, preliminary biological tests on precursors of rameswaralide, a cembranoid, suggested that specific bicyclic β-ketoesters within its ring system could represent an interesting pharmacophore for further exploration. researchgate.net Molecular docking studies are frequently employed to identify such pharmacophores and to understand the key interactions with target proteins. nih.govresearchgate.netarxiv.org

Exploration of Derivatives with Enhanced Potency or Selectivity

Structural modifications of ETP alkaloids have successfully yielded derivatives that exhibit more potent anticancer activity compared to their naturally occurring counterparts. researchgate.net The overarching goal in the development of new synthetic methods and strategies for ETP natural products is to facilitate a deeper understanding of their biological properties, ultimately leading to the creation of improved compounds. General principles observed in the derivatization of other compound classes, such as the introduction of lipophilic groups or modifications targeting specific cancer cell receptors, have shown to enhance selectivity and potency. rsc.orgmdpi.comnih.govmdpi.comnih.govrjraap.commdpi.comekb.egnih.govnih.govjrespharm.commdpi.commdpi.com These strategies are applicable to the ongoing exploration of this compound derivatives to achieve enhanced therapeutic profiles.

Computational and In Silico Approaches to SAR Elucidation

Computational and in silico approaches play a pivotal role in modern drug discovery and the elucidation of Structure-Activity Relationships (SAR). These methods allow for the prediction of molecular interactions, binding affinities, and the identification of key structural features responsible for a compound's biological activity, thereby guiding rational drug design google.comfrontiersin.orgnih.govbsmiab.orgmdpi.comnih.govsums.ac.irresearchgate.net. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are widely employed to understand how a molecule like this compound interacts with its biological targets at an atomic level innovareacademics.inmdpi.comnih.govnih.govekb.egnih.govresearchgate.netresearchgate.net.

This compound, a mycotoxin characterized by its central epithiodiketopiperazine unit, has garnered attention for its potent antiviral properties, notably its ability to inhibit virus-induced RNA polymerase without affecting mammalian DNA-based RNA polymerase google.com. Given its established antiviral activity, this compound has been included in various in silico screening efforts aimed at identifying potential therapeutic agents, particularly in the context of emerging viral threats like SARS-CoV-2 researchgate.netresearchgate.net.

In such computational studies, molecular docking is frequently utilized to predict the binding mode and affinity of a ligand (like this compound) to a target protein, such as viral RNA-dependent RNA polymerase (RdRp) or main protease (Mpro) mdpi.comekb.egnih.govresearchgate.netresearchgate.net. This involves simulating how the small molecule fits into the active site or allosteric pockets of the enzyme, identifying favorable orientations and interactions (e.g., hydrogen bonds, hydrophobic interactions) frontiersin.orgmdpi.comekb.eg. QSAR studies, on the other hand, aim to establish a mathematical relationship between a compound's chemical structure and its biological activity, allowing for the prediction of activity for new, untested compounds nih.govsums.ac.ir. Molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time, offering a more dynamic view of their interactions nih.govmdpi.comnih.govnih.govresearchgate.net.

While this compound is recognized as an inhibitor of RNA-dependent RNA polymerase and has been considered in in silico studies for its antiviral potential, particularly against SARS-CoV-2 researchgate.netresearchgate.net, detailed research findings specifically presenting computational data such as precise binding energies (e.g., in kcal/mol) or specific amino acid interaction profiles for this compound itself in these in silico screens are not explicitly provided in the current search results. The literature often lists this compound among a broader set of compounds screened, with detailed docking data typically presented for the top-scoring compounds in those particular studies, which may or may not include this compound as the primary focus ekb.egnih.govresearchgate.netresearchgate.net.

Despite the absence of specific detailed computational data for this compound in the provided search results, the inclusion of this compound in such in silico investigations underscores its continued relevance as a natural product with significant biological activity, warranting further computational and experimental SAR studies to fully elucidate its mechanism of action and optimize its therapeutic potential.

Preclinical Research and Therapeutic Potential of Aranotin

In Vitro Assessment in Disease Models

In vitro studies are fundamental in the early stages of drug discovery, providing crucial insights into a compound's biological activity at the cellular level. Aranotin has demonstrated notable activity in various cell-based assays, highlighting its potential in combating viral infections and inhibiting cancer cell proliferation.

Cell-Based Antiviral Assays

This compound has exhibited strong antiviral activity across a spectrum of viruses in cell-based assays. Its mechanism of action is particularly noteworthy, as it functions by inhibiting virus-induced RNA polymerase, a critical enzyme for viral replication, without affecting the deoxyribonucleic acid-based RNA polymerase of mammalian cells. cenmed.com This selectivity suggests a favorable therapeutic index.

Research has shown this compound to be effective against several RNA viruses, including:

Polio viruses (types 1, 2, and 3) cenmed.com

Coxsackie virus (A21) cenmed.com

Rhino viruses cenmed.com

Parainfluenza viruses (types 1 and 3) cenmed.com

Furthermore, this compound has been identified as an inhibitor of RNA-dependent RNA polymerase, making it a compound of interest for research into emerging viral threats, such as COVID-19. wikipedia.org Early in vitro assessments indicated anti-polio activity at a concentration of 0.02 mg/ml. google.com

Table 1: In Vitro Antiviral Activity of this compound

| Virus Type | Observed Activity / Mechanism | Concentration/Notes |

| Polio (types 1,2,3) | Strong antiviral activity; Inhibits virus-induced RNA polymerase | 0.02 mg/ml (anti-polio) cenmed.comgoogle.com |

| Coxsackie (A21) | Strong antiviral activity; Inhibits virus-induced RNA polymerase | - cenmed.com |

| Rhino | Strong antiviral activity; Inhibits virus-induced RNA polymerase | - cenmed.com |

| Parainfluenza (1,3) | Strong antiviral activity; Inhibits virus-induced RNA polymerase | - cenmed.com |

| SARS-CoV-2 | Potential as RNA-dependent RNA polymerase inhibitor | - wikipedia.org |

Cell-Based Antiproliferative and Cytotoxicity Assays

Beyond its antiviral properties, this compound has also shown promise in inhibiting the proliferation of certain cancer cell lines. It exhibits cytotoxic activity, which refers to its ability to induce cell death. cenmed.com

Specifically, this compound has demonstrated cytotoxic effects against the human breast cancer cell line MCF-7, with an inhibitory concentration 50% (IC50) value of 8 µg/ml. cenmed.com Additionally, it has displayed antiproliferative activity against the DU145 human prostate cancer cell line. herts.ac.uk This dual capacity for antiviral and antiproliferative action underscores this compound's broad biological relevance.

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of this compound

| Cell Line | Activity Type | Research Finding |

| Human breast cancer (MCF-7) | Cytotoxic | IC50 = 8 µg/ml cenmed.com |

| Human prostate cancer (DU145) | Antiproliferative | Inhibitory activity reported herts.ac.uk |

In Vivo Studies of this compound Analogues and Related ETPs

Preclinical in vivo studies are essential for evaluating the efficacy and initial toxicity of potential therapeutic compounds in living organisms, providing a more complex biological context than in vitro models. uni.lu

Efficacy Evaluation in Animal Models

This compound and its analogues, which belong to the epithiodiketopiperazine (ETP) class of natural products, have been investigated in animal models to assess their therapeutic efficacy. Notably, this compound has shown antiviral efficacy in both mice and non-human primates. thegoodscentscompany.com Consistent with in vitro findings, it has demonstrated strong in vivo antiviral activity against polio viruses (types 1, 2, and 3), coxsackie virus (A21), rhino viruses, and parainfluenza viruses (types 1 and 3). cenmed.com These results support the translational potential of this compound's antiviral properties.

Toxicity Profiling in Preclinical Models

As a mycotoxin, this compound's toxicity profile is a critical aspect of its preclinical evaluation. cenmed.com Preclinical toxicity studies are designed to identify potential harmful effects of a compound in animal models before human trials. nih.gov While this compound exhibits potent biological activities, it has been noted to have a potential for toxicity and a narrow therapeutic range. This highlights the importance of comprehensive toxicity profiling in preclinical development to understand its safety margins and guide further development.

This compound as a Lead Compound for Antiviral Drug Development

This compound's potent and selective inhibition of virus-induced RNA polymerase positions it as a promising lead compound for antiviral drug development. cenmed.comwikipedia.org The process of developing antiviral agents often begins with identifying such lead compounds, which then undergo optimization to enhance their potency, improve selectivity for viral targets, and increase bioavailability.

Despite its therapeutic potential, the complex structure of this compound, characterized by a central epithiodiketopiperazin unit, has presented challenges in its total synthesis. cenmed.com The successful synthesis of this compound and its related dihydrooxepin natural products has been limited, which can impact the scalability and accessibility required for extensive drug development. cenmed.com However, the intriguing biological activities of this class of compounds continue to stimulate research efforts aimed at overcoming these synthetic hurdles and exploring their full therapeutic potential. herts.ac.uk

This compound as a Lead Compound for Anticancer Drug Development

A lead compound is a chemical entity that demonstrates promising pharmacological activity against a disease and serves as a foundational structure for the development of new drugs. mims.commims.com Natural products, due to their inherent structural complexity and evolutionary optimization for biological interactions, are frequently regarded as rich sources of lead compounds in drug discovery. mims.comnih.gov

This compound has garnered attention as a potential lead compound in anticancer drug development due to its observed cytotoxic and antiproliferative effects on various cancer cell lines. Research indicates that this compound exhibits significant cytotoxic activity against the human breast cancer cell line MCF-7, with an IC50 value of 8 µg/ml. wikidata.org Its antiproliferative effects are mediated, in part, through the induction of apoptosis in cancer cells. zellbio.eu This mechanism, involving programmed cell death, is a crucial target for many effective anticancer therapies. The presence of the disulfide bond within the epithiodiketopiperazine unit is considered a key structural feature conferring its bioactivity. nih.gov

The following table summarizes key findings regarding this compound's anticancer activity:

| Cancer Cell Line | Observed Activity | IC50 (if available) | Reference |

| MCF-7 (human breast cancer) | Cytotoxic activity | 8 µg/ml | wikidata.org |

| Various cancer cell lines | Antiproliferative activity, induction of apoptosis | Not specified | zellbio.eu |

Comparative Analysis with Existing Therapeutics and Other Natural Products

This compound belongs to the class of epithiodiketopiperazines (ETPs), a group of fungal metabolites characterized by a unique bridged disulfide or polysulfide dioxopiperazine ring. researchgate.netnih.gov Other notable ETPs with reported biomedical applications include Gliotoxin (B1671588) and Sporidesmin. These compounds, like this compound, possess a sulfur-containing diketopiperazine core and exhibit a range of activities, including anticancer, antifungal, and antiviral properties. researchgate.net The shared structural motif, particularly the disulfide bond, is often implicated in their biological efficacy. nih.gov

Beyond the ETP family, numerous other natural products serve as inspiration and lead structures for anticancer drug development. For instance, Rostratin C, another mycotoxin containing an epithiodiketopiperazin unit, demonstrates in vitro cytotoxicity against the human colorectal cancer cell line HCT-116. wikidata.org Calotropin, a cardiac glycoside, has been identified as an inhibitor of the Wnt signaling pathway, which is frequently aberrantly active in various cancers, including approximately 80% of colon cancer cases. wikidata.org The success of natural product-derived drugs is evident in clinically important anticancer agents such as Paclitaxel, Vinblastine, Vincristine, and Topotecan, which have been widely adopted in clinical practice. nih.gov

The exploration of natural products like this compound also opens avenues for combination therapies. Plant-derived bioactive compounds can interact with pharmaceuticals in synergistic, additive, or antagonistic ways. nih.gov Synergistic interactions, where the combined effect of compounds is greater than the sum of their individual effects, can enhance therapeutic efficacy and potentially allow for reduced dosages of existing drugs, thereby minimizing adverse effects. nih.govnih.govmycocentral.eu

Future Directions in Translational Research for this compound-Based Therapeutics

Translational research is a critical process in drug development, aiming to bridge the gap between fundamental scientific discoveries ("bench") and their practical application in clinical settings and patient care ("bedside"). wikidata.orgwikipedia.orgmycocentral.eu For this compound-based therapeutics, future directions in translational research will focus on advancing its preclinical promise towards clinical viability.

A key challenge in the development of natural product-derived compounds like this compound is often their limited availability from natural sources. Therefore, developing efficient and scalable total synthetic routes for this compound and its potent derivatives is crucial to ensure a sustainable supply for further research and potential clinical trials. zellbio.eu

Further preclinical studies are necessary to thoroughly evaluate the anticancer potential of this compound, including detailed investigations into its precise mechanisms of action, target identification, and efficacy across a broader spectrum of cancer types. probes-drugs.org This includes understanding how this compound induces DNA damage or affects cell cycle progression. probes-drugs.orgfishersci.caresearchgate.net

The future of translational research is increasingly influenced by advancements in precision medicine, which emphasizes patient-centric approaches and therapeutic choices guided by specific predictive biomarkers. citeab.com "Multi-omics" analysis, integrating data from genomics, proteomics, and other biological levels, alongside large-scale clinical, behavioral, and environmental information, will enable a more comprehensive understanding of disease states and individual responses to therapies. citeab.com Applying these advanced analytical techniques to this compound research could help identify patient populations most likely to benefit from this compound-based treatments and optimize therapeutic strategies.

Overcoming the "valley of death"—the significant hurdle between promising preclinical findings and successful clinical implementation—requires sustained research, increased transparency, and accelerated adoption of translational science into clinical practice. mycocentral.eu Collaborative efforts between academia, industry, and regulatory bodies will be essential to navigate these challenges and bring this compound-based therapeutics closer to patient benefit.

常见问题

Q. What is the origin of Aranotin, and what is its primary mechanism of action against RNA viruses?

this compound is a fungal mycotoxin isolated from Aspergillus terreus and Arachniotus aureus. It exhibits antiviral activity by selectively inhibiting RNA-dependent RNA polymerase (RdRp) in viruses such as poliovirus, coxsackievirus, and parainfluenza virus. This inhibition blocks viral RNA synthesis without affecting mammalian DNA-based RNA polymerases, making it a promising candidate for antiviral research .

Q. What are the key structural features of this compound critical to its bioactivity?

The central epithiodiketopiperazine (ETP) unit in this compound is essential for its antiviral properties. This strained disulfide bridge enhances reactivity, enabling interaction with viral RdRp. Structural analogs like acetylthis compound (with an acetyl group modification) retain activity, suggesting flexibility in functional group substitutions .

Q. Which experimental models are commonly used to assess this compound’s antiviral efficacy?

In vitro studies utilize cell lines infected with RNA viruses (e.g., poliovirus Type 1–3, coxsackievirus A21). Efficacy is quantified via EC₅₀ values (e.g., 1.2 µM for HCV NS5B inhibition in one study) and viral load reduction assays. In vivo models, such as rodents, evaluate bioavailability (e.g., 14% in rats) and toxicity .

Advanced Research Questions

Q. What are the major challenges in synthesizing this compound and its analogs?

Total synthesis of this compound remains unachieved due to the complexity of its ETP core. Failed attempts highlight difficulties in stabilizing the disulfide bridge during ring-closing steps. Current strategies focus on sp³d² hybridization mechanisms (Scheme Ib) and acetylation modifications (e.g., acetylthis compound) to mimic natural products .

Q. How can researchers design experiments to resolve contradictions in this compound’s RdRp inhibition data?

Discrepancies in EC₅₀ values across studies may arise from variability in assay conditions (e.g., viral strain differences, RdRp purification methods). To address this:

- Standardize RdRp isolation protocols (e.g., recombinant enzyme expression).

- Use orthogonal assays (e.g., fluorescence-based RNA elongation vs. radiolabeled nucleotide incorporation).

- Apply statistical rigor (e.g., report P-values with significance thresholds) .

Q. What methodological considerations are critical for evaluating this compound’s selectivity toward viral vs. mammalian polymerases?

- Comparative assays : Test this compound against mammalian RNA polymerase II in parallel with viral RdRp.

- Dose-response curves : Calculate selectivity indices (SI = mammalian IC₅₀ / viral EC₅₀).

- Structural analysis : Use cryo-EM or molecular docking to identify binding site differences between viral and host enzymes .

Q. How can researchers optimize this compound derivatives for improved bioavailability while retaining antiviral activity?

- Prodrug strategies : Modify polar groups (e.g., acetylation) to enhance membrane permeability.

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life in rodent models.

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the ETP core and test antiviral potency .

Methodological Frameworks for this compound Research

Q. How can the PICOT framework guide preclinical studies on this compound analogs?

- Population : Virus-infected cell lines (e.g., HeLa cells for poliovirus).

- Intervention : this compound derivatives at varying concentrations.

- Comparison : Existing RdRp inhibitors (e.g., TMC-649128).

- Outcome : Viral titer reduction, EC₅₀ values.

- Time : 24–72 hr post-infection .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Antiviral EC₅₀ (HCV NS5B) | 1.2 µM | |

| Bioavailability (rat) | 14% | |

| Selectivity Index (SI) | >10 (vs. mammalian RNA Pol II) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。